molecular formula C21H15BrClN3O2 B11563472 2-bromo-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11563472
M. Wt: 456.7 g/mol
InChI Key: VXYZFNNNBDWJOF-ZMOGYAJESA-N
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Description

2-BROMO-N-(2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C20H14BrClN2O. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2-bromobenzoyl chloride with 2-aminobenzohydrazide in the presence of a base, followed by the condensation with 2-chlorobenzaldehyde under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction typically produces amines .

Scientific Research Applications

2-BROMO-N-(2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-phenylbenzamide
  • 2-Bromo-N-(2,6-dimethylphenyl)benzamide
  • 2-Bromo-N-methylbenzamide

Uniqueness

Compared to similar compounds, 2-BROMO-N-(2-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE stands out due to its unique combination of bromine, chlorine, and hydrazinecarbonyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H15BrClN3O2

Molecular Weight

456.7 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15BrClN3O2/c22-17-10-4-2-8-15(17)20(27)25-19-12-6-3-9-16(19)21(28)26-24-13-14-7-1-5-11-18(14)23/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

VXYZFNNNBDWJOF-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

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